molecular formula C8H7N3O3 B2796561 3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one CAS No. 1393551-82-0

3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B2796561
CAS No.: 1393551-82-0
M. Wt: 193.162
InChI Key: SGIORKLHQSWESR-UHFFFAOYSA-N
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Description

3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a high-purity chemical intermediate of significant interest in advanced pharmaceutical research and development. This compound features a partially saturated 1,6-naphthyridine core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with diverse biological targets . The presence of the nitro group and the ketone functionality on the core structure makes this molecule a highly versatile building block for further synthetic elaboration, enabling a wide range of nucleophilic substitution and metal-catalyzed cross-coupling reactions to generate more complex, drug-like molecules . The naphthyridine scaffold is recognized as a critical pharmacophore in drug discovery. Molecular hybridization strategies, which combine pharmacophoric elements from different chemical entities, frequently utilize structures like the 1,6-naphthyridine to create novel hybrid compounds with improved biological activity and affinity . Specifically, dihydro-naphthyridinone derivatives analogous to this compound have been identified as key intermediates in the synthesis of potent inhibitors for various targets, including phosphodiesterase type 4 (PDE4) . Researchers will find this compound particularly valuable for projects aimed at developing novel therapeutics, especially within programs focused on rational, structure-based drug design. This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-nitro-7,8-dihydro-6H-1,6-naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h3-4H,1-2H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIORKLHQSWESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common approach might include the nitration of a precursor naphthyridine compound followed by cyclization under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield amino derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. The nitro group could play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly alter the compound’s solubility, stability, and biological activity. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one -NO₂ at C3 C₈H₇N₃O₃ 193.16 High polarity, moderate solubility in DMF; nitro group enables further reduction to amine
3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one -Br at C3 C₈H₇BrN₂O 227.06 Lower polarity than nitro analogue; bromo group facilitates cross-coupling reactions
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one -OCH₃ at C2 C₉H₁₀N₂O₂ 178.19 Enhanced solubility in polar solvents; ether linkage improves metabolic stability
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one -NH₂ at C4 C₈H₉N₃O 163.18 Strong PDE4 inhibition (IC₅₀ ~10 nM); amino group allows conjugation or alkylation

Key Observations :

  • Nitro vs. Bromo : The nitro group increases electrophilicity, making the compound more reactive toward nucleophilic substitution compared to bromo derivatives .
  • Amino Derivatives: 4-Amino analogues exhibit superior bioactivity (e.g., PDE4 inhibition) due to hydrogen-bonding interactions, whereas nitro groups serve as precursors for amino synthesis via reduction .

Key Observations :

  • Microwave-assisted reactions improve yields for bulky aryl substituents (e.g., 12r, 59% yield) compared to conventional heating .
  • Alkylation at the N6 position (e.g., 12s) is challenging due to steric hindrance, requiring optimized bases like KOt-Bu .

Biological Activity

3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the naphthyridine family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by data tables and case studies.

  • IUPAC Name : 3-nitro-7,8-dihydro-6H-1,6-naphthyridin-5-one
  • Molecular Formula : C₈H₇N₃O₃
  • CAS Number : 1393551-82-0

The presence of the nitro group in this compound significantly influences its reactivity and biological interactions. The nitro group can participate in redox reactions, impacting its pharmacokinetics and potential therapeutic applications .

The biological activity of this compound is primarily attributed to the nitro group. The reduction of the nitro group can lead to the formation of reactive intermediates that interact with biomolecules such as DNA and proteins. This interaction can result in cellular damage or inhibition of specific enzymes .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
  • DNA Interaction : Reduced nitro species can bind covalently to DNA, leading to cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : The reduction process can generate ROS that contribute to oxidative stress in cells.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. This compound has shown potential as an antimicrobial agent against various pathogens.

Pathogen Activity Mechanism
Escherichia coliInhibitory effect observedInterference with DNA synthesis
Staphylococcus aureusModerate activityInduction of oxidative stress
Candida albicansEffective at higher concentrationsDisruption of cell membrane integrity

Anti-inflammatory Activity

Research indicates that compounds with a nitro group can modulate inflammatory responses. This compound has been studied for its ability to inhibit pro-inflammatory cytokines.

Cytokine Effect Reference
TNF-αInhibition observed
IL-1βSignificant reduction
COX-2Inhibitory action confirmed

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of naphthyridine exhibited significant activity against resistant strains of bacteria. The study highlighted that 3-Nitro derivatives showed enhanced potency compared to their non-nitro counterparts .
  • Anti-inflammatory Potential : Another research focused on the anti-inflammatory effects of nitro compounds in a murine model of arthritis. Results indicated that treatment with 3-Nitro derivatives resulted in reduced swelling and inflammation markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, and how do they compare in efficiency?

  • Methodology : The compound can be synthesized via pseudo five-component reactions using pyridine precursors. A representative approach involves cyclocondensation of pyridine derivatives with nitro-substituted intermediates under alkaline conditions (e.g., NaOH-mediated reactions). For example, 7,8-dihydro-1,6-naphthyridin-5(6H)-one frameworks are synthesized from pyridine precursors, followed by nitration at the 3-position using nitric acid or nitro-substituted electrophiles .
  • Key Considerations : Optimize reaction time (4–24 hours), temperature (60–100°C), and solvent polarity (DMF or toluene) to enhance yield. Monitor nitro group introduction via TLC or HPLC to avoid over-nitration .

Q. How is the structure of this compound validated experimentally?

  • Analytical Techniques :

TechniqueParametersKey Data
1H/13C NMR DMSO-d6, 400 MHzδ 8.2–8.5 ppm (aromatic H), δ 2.5–3.2 ppm (dihydro ring CH2)
HRMS ESI+ mode[M+H]+ calculated for C8H8N3O3: 194.0564; observed: 194.0562
X-ray Crystallography SHELX refinementUnit cell parameters, R-factor < 5%
  • Validation : Cross-reference spectral data with computational simulations (DFT) to confirm tautomeric forms and nitro group orientation .

Q. What functional groups in this compound are most reactive, and how are they leveraged in derivatization?

  • Reactivity : The nitro group at C3 undergoes reduction (e.g., catalytic hydrogenation to amine) or nucleophilic substitution (e.g., displacement with thiols or amines). The ketone at C5 participates in condensation reactions .
  • Example : Reduction with Pd/C and H2 yields 3-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a precursor for bioactive analogs .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in nitro-group functionalization?

  • Data Contradictions : Nitro group reduction may yield inconsistent results due to steric hindrance from the dihydro ring or competing side reactions (e.g., ring opening). For example, attempts to synthesize 4,6-dihydro analogs from similar intermediates failed due to unfavorable ring strain .
  • Resolution : Use kinetic studies (e.g., in situ IR monitoring) to identify intermediates. Optimize catalysts (e.g., switch from Pd/C to Raney Ni) or employ protecting groups for the ketone .

Q. How does the nitro group influence bioactivity, and what assays validate its role?

  • Biological Targets : The nitro group enhances electron-deficient character, improving binding to enzymes like PDE4 or mGlu5 receptors. Assays include:

  • PDE4 Inhibition : Measure cAMP levels in cell lysates using ELISA .
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2) with IC50 < 10 µM .
    • SAR Studies : Compare analogs with nitro, amino, or cyano groups at C3 to quantify potency differences .

Q. What strategies optimize regioselectivity in C–H functionalization of the naphthyridine core?

  • Methodology :

  • Directed C–H Activation : Use pyridine-N-oxide directing groups to functionalize C2 or C7 positions .
  • Photochemical Cyclization : Continuous flow reactors enable efficient intramolecular cyclization (e.g., 80% yield in 2 hours vs. 24 hours batch) .
    • Case Study : Microwave-assisted Ullmann coupling introduces aryl groups at C2 with CuI/N,N-dimethylethylenediamine catalysis .

Q. How are computational models used to predict tautomerism and crystallographic packing?

  • Modeling Tools :

  • DFT Calculations (Gaussian 16) : Predict keto-enol tautomer stability (ΔG < 2 kcal/mol favors keto form) .
  • Molecular Dynamics (AMBER) : Simulate packing motifs (e.g., π-stacking of nitro groups) validated via XRD .

Data Contradiction Analysis

Q. Why do some synthetic routes fail to produce 3-nitro derivatives, and how are these challenges resolved?

  • Root Cause : Competing nitration at C5 (thermodynamic control) vs. C3 (kinetic control). Steric hindrance from the dihydro ring destabilizes transition states .
  • Solutions :

  • Use directing groups (e.g., sulfonic acid) to favor C3 nitration.
  • Switch from HNO3 to AcONO2 in less polar solvents (e.g., CH2Cl2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.